molecular formula C17H12N2O2 B1358628 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile CAS No. 330792-69-3

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No. B1358628
M. Wt: 276.29 g/mol
InChI Key: IRVRZQLHMPWLLY-UHFFFAOYSA-N
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Description

“2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile” is a chemical compound with the CAS Number: 330792-69-3 . It has a molecular weight of 276.29 and its molecular formula is C17H12N2O2 . The compound is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.29 . It is a solid under normal conditions . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Asymmetric Michael Addition

T. Inokuma and colleagues (2006) developed a thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, using malononitrile. This process achieved high enantioselectivity and provided Michael adducts in good yields, indicating the potential of malononitrile derivatives like 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile in asymmetric synthesis (Inokuma, Hoashi, & Takemoto, 2006).

Reactions with Troponeimine Derivatives

N. Soma and associates (1965) studied the reactions of 2-methoxytroponeimine with active methylene compounds, including malononitrile. The reaction led to rearrangement products and 2-imino-1, 2-dihydrocyclohepta[b]pyrrole derivatives, suggesting the reactivity of malononitrile in complex organic transformations (Soma, Nakazawa, Watanabe, Sato, & Sunagawa, 1965).

Synthesis of Heterocyclic Compounds

S. G. Badne and others (2011) reported the synthesis of novel heterocyclic compounds using 2-amino-6-methoxybenzothiazole reacted with bis(methylthio)methylene malononitrile. This highlights the role of malononitrile derivatives in the synthesis of heterocycles, which are crucial in pharmaceuticals and agrochemicals (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Nonlinear Optical Properties

O. Kwon et al. (2011) focused on the design of nonlinear optical organic phenolic polyene crystals, using molecules like 2-(3-(4-hydroxystyryl)-5-methylcyclohex-2-enylidene)malononitrile. This research is significant for developing materials with optimized properties for electro-optics and terahertz generation applications (Kwon, Kwon, Jazbinsek, Seo, Kim, Seo, Lee, Yun, & Günter, 2011).

Anticancer Activity

L. Sukria et al. (2020) investigated the anticancer activity of a compound structurally related to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, focusing on its effect on T47D breast cancer cells. Though the specific activity was weak, this research indicates the potential biomedical applications of such compounds (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVRZQLHMPWLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220892
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

CAS RN

330792-69-3
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330792-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,1-Dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene (56.5 g) in acetonitrile (780 mL) and methanol (85 mL) is stirred under nitrogen at 0° C. while adding diisopropylethylamine (52.5 mL) followed by 2M trimethylsilyldiazomethane (150 mL) in THF. The reaction is stirred for 2 days at 20° C., and then 2 g of silica is added (for chromatography). The brown-red solution is evaporated in vacuo, the residue dissolved in ethyl acetate and washed well with water then brine, dried and evaporated. The residue is extracted with diethyl ether (3×250 mL), decanting from insoluble oil. Evaporation of the ether extracts gives 22.5 g of 1,1-dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene as a pale orange solid. The insoluble oil is purified by flash chromatography to give 15.0 g of a red-orange oil.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
52.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile (50 g, 190.8 mmol) in CH(OMe)3 (500 mL) was heated to 75° C. for 16 hr. Then the mixture was concentrated to a residue and washed with MeOH (50 mL) to give 25 g (47.5%) of 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile as a yellow solid. 1H NMR (DMSO-d6) δ 7.70 (d, J=8.4 Hz, 2H), 7.52-7.45 (m, 2H), 7.28 (t, J=7.6 Hz, 1H), 7.22-7.06 (m, 4H), 3.93 (s, 3H). MS (ESI) m/e [M+1]+ 276.9.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1,1-Dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene (Intermediate Z) (56.5 g) in 780 mL acetonitrile and 85 mL methanol was stirred under nitrogen at 0° C. while adding 52.5 mL diisopropylethylamine then 150 mL 2M-trimethylsilyldiazomethane in THF. After stirring for 2 days at 20° C., 2 g silica for chromatography was added: no further evolution of nitrogen was noted. The brown-red solution was evaporated in vacuo, the residue dissolved in ethyl acetate and washed well with water then brine, dried and evaporated. The residue was extracted with diethyl ether (3×250 mL), decanting from insoluble oil. Evaporation of the ether extracts gave 22.5 g of 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene as a pale orange solid almost pure by t.l.c. (3:2 ethyl acetate:cyclohexane). The insoluble oil was purified by flash chromatography giving 15.0 g red-orange oil. Combined yield (63%) 1H NMR (DMSO-d6, 400 MHz) 7.71 (d, 2H), 7.48 (m, 2H), 7.29 (m, 1H), 7.16 (m, 4H), 3.93 (s, 3H).
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
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52.5 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Guo, YE Liu, N Hu, D Yu, C Zhou, G Shi… - Journal of Medicinal …, 2019 - ACS Publications
Aberrant activation of Bruton’s tyrosine kinase (BTK) plays an important role in pathogenesis of B-cell lymphomas, suggesting that inhibition of BTK is useful in the treatment of …
Number of citations: 242 pubs.acs.org
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org

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